Oxysophocarpine (OSC) is a quinolizidine alkaloid primarily isolated from the leguminous plant Sophora alopecuroides [, , , ], commonly known as subprostrate sophora. It is also found in other Sophora species, including Sophora flavescens and Sophora viciifolia [, , , , , ]. OSC has garnered significant interest within the scientific community due to its wide range of reported biological activities, making it a promising candidate for various applications.
Oxysophocarpine is a quinolizidine alkaloid derived from the plant Sophora flavescens, known for its diverse pharmacological properties. It has gained attention due to its potential therapeutic applications, particularly in anti-inflammatory and anti-cancer treatments. The compound is structurally related to sophocarpine and other alkaloids within the matrine family, which are characterized by their complex bicyclic structures.
Oxysophocarpine is primarily obtained from the roots of Sophora flavescens, a plant widely used in traditional Chinese medicine. This plant has been recognized for its medicinal properties, including anti-inflammatory, anti-viral, and anti-tumor effects. The extraction of oxysophocarpine typically involves various organic solvents and purification techniques to isolate the compound from the crude extracts of the plant.
Chemically, oxysophocarpine belongs to the class of alkaloids, specifically the quinolizidine alkaloids. These compounds are characterized by their bicyclic structure and nitrogen-containing rings. Oxysophocarpine is classified under secondary metabolites due to its natural occurrence in plants and its significant biological activities.
The synthesis of oxysophocarpine can be achieved through selective oxidation processes involving sophocarpine as a precursor. A common method includes the use of hydrogen peroxide as an oxidizing agent in an aqueous environment, which facilitates the conversion of sophocarpine into oxysophocarpine.
Oxysophocarpine features a complex molecular structure typical of quinolizidine alkaloids. Its molecular formula is , indicating a nitrogen atom within its bicyclic framework.
Oxysophocarpine undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure product purity and yield.
The mechanism through which oxysophocarpine exerts its effects involves several pathways:
Studies have demonstrated that oxysophocarpine can significantly reduce inflammation markers in vitro and in vivo models, indicating its potential for therapeutic applications in inflammatory diseases.
Oxysophocarpine has several promising applications in scientific research:
Oxysophocarpine (OSC) enhances anti-tumor immunity by targeting the fibrinogen-like protein 1 (FGL1)/Lymphocyte-activation gene 3 (Lag-3) axis. In hepatocellular carcinoma (HCC), OSC suppresses FGL1 expression—a major ligand of Lag-3 that facilitates immune evasion—by downregulating IL-6-mediated JAK2/STAT3 signaling. This inhibition reverses T-cell exhaustion and restores CD8⁺ T-cell cytotoxicity. In vivo studies demonstrate that OSC (80 mg/kg) combined with anti-Lag-3 antibodies significantly reduces tumor growth in Hepa1-6 subcutaneous models, increasing tumor-infiltrating lymphocytes by 40-60% compared to monotherapy [2] [6]. The compound’s dual action involves:
Table 1: Immune Checkpoint Pathways Modulated by Oxysophocarpine in Oncology
Target Pathway | Mechanism of Action | Experimental Model | Key Outcomes |
---|---|---|---|
Lag-3/FGL1 | Suppresses FGL1 via JAK2/STAT3 inhibition | Hepa1-6 xenograft mice | 52.7% tumor reduction; ↑ CD8⁺ T-cell infiltration |
PD-1/Tim-3/TIGIT | Minimal direct impact | In vitro co-culture assays | No significant change in T-cell cytotoxicity |
OSC exhibits selective activity against Lag-3 but shows limited efficacy against PD-1, T-cell immunoglobulin mucin-3 (Tim-3), or TIGIT pathways. In vitro co-culture assays using CD8⁺ T cells and HepG2/Hepa1-6 cells reveal that OSC does not alter PD-L1 expression or PD-1/PD-L1 binding kinetics. Similarly, Tim-3 and TIGIT blockade combined with OSC yields no additive effects on T-cell-mediated tumor lysis [2] [8]. This specificity positions OSC as a tailored adjuvant for Lag-3-targeted immunotherapies rather than a broad-spectrum immune checkpoint modulator.
OSC paradoxically suppresses the Nrf2/HO-1 pathway in cancer while activating it in neuronal contexts. In lung cancer (A549) and hepatocellular carcinoma cells, OSC inhibits Nrf2 nuclear translocation, reducing HO-1 expression by 60-75%. This downregulation sensitizes tumor cells to oxidative damage, amplifying ROS accumulation and apoptosis [7] [8]. Conversely, in cerebral ischemia models, OSC activates Nrf2 to upregulate superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), diminishing infarct size by 38% [4] [7]. The differential effects are context-dependent:
OSC directly scavenges reactive oxygen species (ROS) and stabilizes mitochondrial integrity. In primary hippocampal neurons exposed to oxygen-glucose deprivation/reperfusion (OGD/RP), OSC (5 μmol/L) reduces ROS levels by 45% and preserves mitochondrial membrane potential (MMP) by inhibiting calcium overload. This is mediated through:
Table 2: Oxysophocarpine’s Effects on Oxidative Stress Pathways
Biological Context | Molecular Target | Effect of OSC | Functional Outcome |
---|---|---|---|
Lung cancer (A549) | Nrf2/HO-1 axis | Inhibition (↓ HO-1 by 75%) | ↑ ROS accumulation; apoptosis |
Cerebral ischemia | Nrf2/SOD/GSH-Px | Activation (↑ SOD by 50%) | Neuroprotection; ↓ infarct size |
Hippocampal neurons | Mitochondrial Ca²⁺ flux | Stabilization of MMP | 80% ↑ cell viability post-ischemia |
CAS No.: 112484-85-2
CAS No.: 10606-14-1